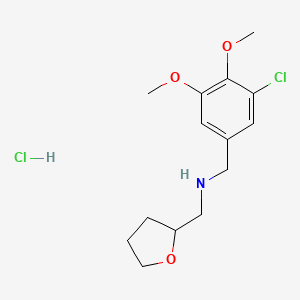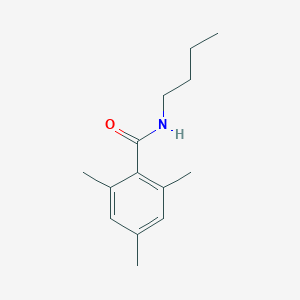
3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one, also known as DMC, is a synthetic compound that has received significant attention in the scientific community due to its potential applications in various fields. DMC is a member of the coumarin family of compounds and has been shown to possess a range of interesting biological activities. In
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
This compound has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the activation of NF-κB, a key mediator of inflammation.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression. Inhibition of HDACs can lead to changes in gene expression that can result in cell death or differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, this compound has been shown to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress. This compound has also been shown to exhibit neuroprotective activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against cancer cells and inflammatory pathways at relatively low concentrations. Another advantage of using this compound is its low toxicity, which makes it a safer alternative to other chemotherapeutic agents.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in a controlled manner. Another limitation is the lack of information on the pharmacokinetics of this compound, which can make it difficult to determine the appropriate dosage and administration route.
Zukünftige Richtungen
There are numerous future directions for research on 3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one. One area of interest is the development of novel this compound derivatives with improved solubility and potency. Another area of interest is the investigation of the pharmacokinetics of this compound in vivo, which can provide valuable information on the appropriate dosage and administration route for this compound in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer research and inflammation.
Synthesemethoden
3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one can be synthesized through a multi-step process that involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid to yield this compound. The purity of the final product can be improved through recrystallization from a suitable solvent such as ethanol.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c1-22-15-5-3-10(9-16(15)23-2)13-8-11-7-12(18(20)21)4-6-14(11)24-17(13)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUFOTDSAZZTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5419698.png)
![5-(2-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5419704.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5419705.png)
![N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5419715.png)

![4-(cyclopropylmethyl)-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5419726.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5419727.png)
![1'-(cyclopropylcarbonyl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5419734.png)

![4-[(4-methoxy-3-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5419749.png)
![1-(3-fluorobenzyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5419760.png)
![N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B5419768.png)
![N-[(3-methylphenyl)(phenyl)methyl]propanamide](/img/structure/B5419780.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5419786.png)